molecular formula C11H11BrN2O2 B1290130 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid CAS No. 852391-45-8

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid

Cat. No.: B1290130
CAS No.: 852391-45-8
M. Wt: 283.12 g/mol
InChI Key: VMMOOBBCGTVDGP-UHFFFAOYSA-N
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Description

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with tryptophan hydroxylase, an enzyme responsible for the conversion of tryptophan to serotonin. The bromine atom in the indole ring can affect the binding affinity and catalytic activity of the enzyme, leading to altered biochemical outcomes. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of G-protein coupled receptors (GPCRs) that are involved in neurotransmitter signaling. By binding to these receptors, this compound can alter downstream signaling events, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound may inhibit the activity of tryptophan hydroxylase by competing with the natural substrate, tryptophan, for binding to the enzyme’s active site . Additionally, this compound can modulate gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and light exposure . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and cellular changes. For example, low doses of this compound may modulate neurotransmitter signaling without causing toxicity . At high doses, this compound can induce toxic effects, such as oxidative stress and apoptosis, due to its interaction with cellular components and disruption of normal cellular processes . Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, leading to the formation of metabolites that can have distinct biological activities . The presence of the bromine atom in the indole ring can influence the metabolic flux and levels of metabolites, affecting the overall metabolic profile of the compound. Additionally, this compound can interact with cofactors such as tetrahydrobiopterin, which is required for the enzymatic conversion of tryptophan to serotonin .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the large neutral amino acid transporter (LAT1), which facilitates its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function within cells. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through the action of targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism .

Properties

IUPAC Name

2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMOOBBCGTVDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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